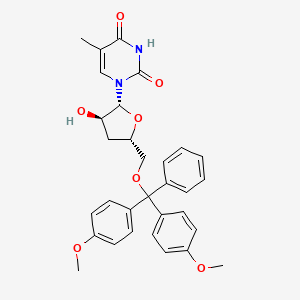

3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine

Overview

Description

“3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine” is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of N4‐benzoyl‐5′‐O‐dimethoxytrityl‐2′,3′‐dideoxy‐3′‐thiocytidine and its phosphorothioamidite is described, together with a shortened procedure for the preparation of 5′‐O‐dimethoxytrityl‐3′‐deoxy‐3′‐thiothymidine and its corresponding phosphorothioamidite .Molecular Structure Analysis

The molecular formula of “3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine” is C30H29FN2O7 . The molecular weight is 548.56 .Physical And Chemical Properties Analysis

The boiling point of a similar compound, “3’-Deoxy-5’-O- (4,4’-dimethoxytrityl)-3’-fluorouridine”, is predicted to be 429.5±55.0 °C . The predicted density is 1.96±0.1 g/cm3 . The predicted pKa is 15.38±0.60 .Scientific Research Applications

Enhanced DNA Targeting

The compound has been used to improve the targeting of DNA strands, particularly in the context of DNA three-way junctions. It stabilizes these junctions when inserted into oligonucleotides, which could have implications for DNA manipulation and genetic research (Khattab & Pedersen, 1998).

Educational Applications

In an educational setting, the compound has been synthesized as part of an undergraduate organic chemistry laboratory experiment. This demonstrates its utility in teaching complex organic synthesis processes (deLannoy & Howell, 1997).

Oligonucleotide Modification

The compound has been used to modify oligonucleotides. For example, incorporating 2′,5′ acetal linkages using derivatives of the compound led to varied effects on the stability of duplex formation with single-stranded RNA and DNA (Pudlo, Cao, Swaminathan, & Matteucci, 1994).

Stabilization of DNA Structures

The insertion of modified derivatives of this compound into DNA structures, such as duplexes, three-way junctions, and triplexes, has been reported to enhance stability. This research opens new possibilities for targeting specific DNA structures using antisense oligonucleotides (Abdel-Rahman, Ali, & Pedersen, 1996).

DNA Sequencing Applications

It has been used in the synthesis of thioamido-modified derivatives for DNA sequencing, showcasing its potential in advancing DNA sequencing technologies (Wojczewski, Schwarzer, & Engels, 2000).

Synthesis of Conformationally Locked Nucleosides

The compound has contributed to the synthesis of conformationally locked nucleosides, which are important for studying nucleic acid structure and function (Wang & Stoisavljevic, 2000).

Mechanism of Action

properties

IUPAC Name |

1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-28(20)35)29-27(34)17-26(40-29)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-27,29,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUOBLOAHYWPHA-YIKNKFAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901170479 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine | |

CAS RN |

143653-61-6 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143653-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)

![(S)-1-Methoxy-2-methyloxy-3-hydroxy-7-(trifluoroacetylamino)-10-methylthio-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B570924.png)

![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)

![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)